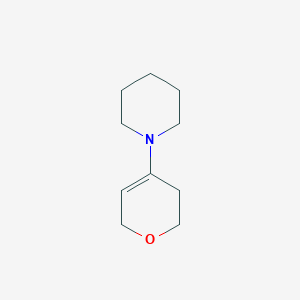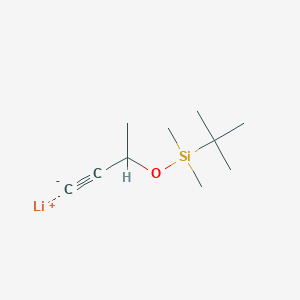![molecular formula C16H10N4O B14320652 3,6-Diphenyl[1,3]oxazolo[4,5-e][1,2,4]triazine CAS No. 112371-90-1](/img/structure/B14320652.png)
3,6-Diphenyl[1,3]oxazolo[4,5-e][1,2,4]triazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Diphenyl[1,3]oxazolo[4,5-e][1,2,4]triazine is a heterocyclic compound that features both oxazole and triazine rings. This compound is of significant interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen and oxygen atoms within its structure contributes to its reactivity and versatility in chemical synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diphenyl[1,3]oxazolo[4,5-e][1,2,4]triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with benzoyl chloride in the presence of a base, followed by cyclization with formamide. This reaction proceeds under reflux conditions and yields the desired compound after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make industrial production more sustainable .
化学反应分析
Types of Reactions
3,6-Diphenyl[1,3]oxazolo[4,5-e][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific atoms or groups within the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of functionalized derivatives .
科学研究应用
3,6-Diphenyl[1,3]oxazolo[4,5-e][1,2,4]triazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its stability and reactivity
作用机制
The mechanism of action of 3,6-Diphenyl[1,3]oxazolo[4,5-e][1,2,4]triazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by forming stable complexes, thereby affecting metabolic pathways. Additionally, its ability to intercalate with DNA can lead to the disruption of cellular processes, contributing to its antimicrobial and anticancer properties .
相似化合物的比较
Similar Compounds
3,6-Diphenyl[1,2,4]triazine: Lacks the oxazole ring but shares the triazine core.
3,6-Diphenyl[1,3]oxazole: Contains the oxazole ring but lacks the triazine core.
3,6-Diphenyl[1,3]oxazolo[4,5-e][1,2,4]tetrazine: Similar structure with an additional nitrogen atom in the ring.
Uniqueness
3,6-Diphenyl[1,3]oxazolo[4,5-e][1,2,4]triazine is unique due to the combination of oxazole and triazine rings, which imparts distinct chemical and biological properties. This dual-ring system enhances its reactivity and potential for diverse applications compared to compounds with only one of these rings .
属性
CAS 编号 |
112371-90-1 |
|---|---|
分子式 |
C16H10N4O |
分子量 |
274.28 g/mol |
IUPAC 名称 |
3,6-diphenyl-[1,3]oxazolo[4,5-e][1,2,4]triazine |
InChI |
InChI=1S/C16H10N4O/c1-3-7-11(8-4-1)13-17-14-16(20-19-13)21-15(18-14)12-9-5-2-6-10-12/h1-10H |
InChI 键 |
ARCZPQZOBVHWEE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NC3=C(N=N2)OC(=N3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]thiophene-2-carboxylic acid;methyl 2-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-methylcarbamoyl]sulfamoyl]benzoate](/img/structure/B14320578.png)
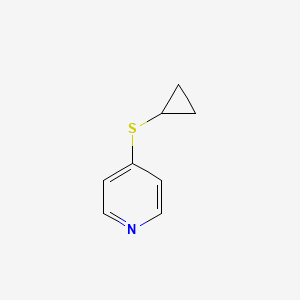
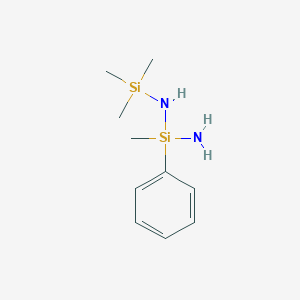
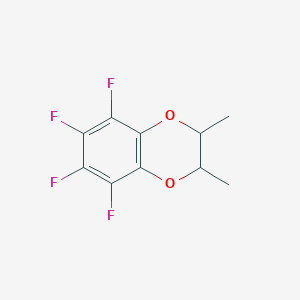


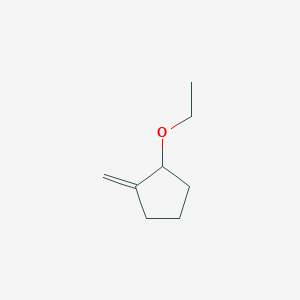
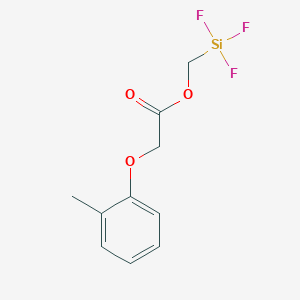
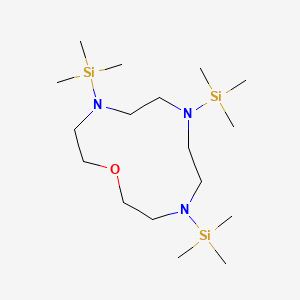
![N-(3-Methoxyphenyl)-3-[methyl(phenyl)amino]prop-2-ynamide](/img/structure/B14320638.png)

